molecular formula C4H9ClO4S B14341229 2-Chloroethyl ethyl sulfate CAS No. 104184-81-8

2-Chloroethyl ethyl sulfate

Cat. No.: B14341229
CAS No.: 104184-81-8
M. Wt: 188.63 g/mol
InChI Key: UYOVBPTWMOEJQD-UHFFFAOYSA-N
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Description

2-Chloroethyl ethyl sulfate is an organosulfur compound with the chemical formula C4H9ClS. It is a colorless liquid that belongs to the family of vesicant compounds known as half mustards. This compound has been extensively studied due to its structural similarity to sulfur mustard, a well-known chemical warfare agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyl ethyl sulfate can be synthesized through various methods. One common method involves the reaction of ethyl alcohol with thionyl chloride to produce ethyl chloride, which is then reacted with sodium sulfide to form 2-chloroethyl ethyl sulfide. The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to achieve the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl ethyl sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form ethyl alcohol and hydrochloric acid.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

    Nucleophiles: Sodium hydroxide and ammonia are typical nucleophiles used in substitution reactions.

    Reaction Conditions: These reactions often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Substituted Ethyl Sulfides: Resulting from nucleophilic substitution.

    Ethyl Alcohol and Hydrochloric Acid: Products of hydrolysis.

Scientific Research Applications

2-Chloroethyl ethyl sulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the reactivity of sulfur mustards.

    Biology: Employed in studies investigating the effects of vesicant compounds on biological systems.

    Medicine: Research into potential therapeutic agents that can neutralize or mitigate the effects of chemical warfare agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloroethyl ethyl sulfate involves its ability to alkylate nucleophiles, such as DNA and proteins. This alkylation can lead to the formation of cross-links and adducts, disrupting normal cellular functions and leading to cell death. The compound’s reactivity is primarily due to the presence of the chloroethyl group, which can undergo nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Sulfur Mustard (Bis(2-chloroethyl) sulfide): A well-known chemical warfare agent with similar vesicant properties.

    Nitrogen Mustard (Bis(2-chloroethyl)amine): Another chemical warfare agent with alkylating properties.

    Oxygen Mustards (Bis(2-haloethyl)ethers): Compounds with similar chemical structures but containing oxygen atoms.

Uniqueness

2-Chloroethyl ethyl sulfate is unique due to its specific chemical structure, which allows it to serve as a model compound for studying the reactivity and toxicity of sulfur mustards. Its relatively simpler structure compared to full mustards makes it a valuable tool in research and industrial applications.

Properties

CAS No.

104184-81-8

Molecular Formula

C4H9ClO4S

Molecular Weight

188.63 g/mol

IUPAC Name

2-chloroethyl ethyl sulfate

InChI

InChI=1S/C4H9ClO4S/c1-2-8-10(6,7)9-4-3-5/h2-4H2,1H3

InChI Key

UYOVBPTWMOEJQD-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)OCCCl

Origin of Product

United States

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